An In-depth Technical Guide to 8-Bromoadenosine-3',5'-cyclic Monophosphate, Sodium Salt (C10H10BrN5NaO6P)
An In-depth Technical Guide to 8-Bromoadenosine-3',5'-cyclic Monophosphate, Sodium Salt (C10H10BrN5NaO6P)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 8-Bromoadenosine-3',5'-cyclic monophosphate, sodium salt (8-Br-cAMP), a pivotal tool in cellular biology and drug discovery. As a Senior Application Scientist, my aim is to synthesize the technical data with practical insights, offering a resource that is not only informative but also directly applicable to your research endeavors. This document delves into the core chemical and biological properties of 8-Br-cAMP, its mechanism of action, and detailed protocols for its application in key experimental models.
Compound Identification and Chemical Structure
The chemical entity with the molecular formula C10H10BrN5NaO6P is formally known as 8-Bromoadenosine-3',5'-cyclic monophosphate, sodium salt . It is widely recognized in scientific literature by its abbreviated name, 8-Br-cAMP .
This compound is a synthetic, brominated derivative of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). The strategic placement of a bromine atom at the 8th position of the adenine ring confers unique properties that make it an invaluable investigational agent.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | Sodium; [(4aR,6R,7R,7aS)-6-(6-amino-8-bromo-9H-purin-9-yl)-7-hydroxy-2-oxido-hexahydro-2H-furo[3,2-d][1][2]dioxaphosphinin-2-yl]olate |
| SMILES String | [Na+].Nc1ncnc2n([C@@H]3O[C@@H]4COP([O-])(=O)O[C@H]4[C@H]3O)c(Br)nc12[3] |
| InChI Key | DMRMZQATXPQOTP-GWTDSMLYSA-M[3] |
| CAS Number | 76939-46-3[3] |
Physicochemical and Biological Properties
The introduction of the bromine atom significantly alters the physicochemical profile of the parent cAMP molecule, leading to enhanced biological utility.
Key Properties of 8-Br-cAMP, Sodium Salt:
| Property | Value | Source(s) |
| Molecular Weight | 430.08 g/mol | [3] |
| Appearance | Off-white powder | [3] |
| Purity | Typically ≥97% (HPLC) | [3] |
| Solubility | Soluble in water (up to 100 mg/mL), DMSO, and aqueous bases. | [3] |
| Storage | Store at -20°C, desiccated and protected from light. | [4] |
| Stability | Sensitive to light and moisture. Stock solutions are best prepared fresh, but can be stored at -20°C for up to one month. | [5] |
| UV Absorption | λmax at 264 nm in pH 7 buffer. | [6] |
From a biological standpoint, the most critical feature of 8-Br-cAMP is its increased lipophilicity compared to cAMP, which renders it cell-permeable . Furthermore, the 8-bromo modification confers resistance to hydrolysis by phosphodiesterases (PDEs) , the enzymes responsible for degrading cAMP. This resistance results in a more sustained elevation of intracellular cAMP signaling, making it a long-acting analog.[7]
Mechanism of Action: A Dual Activator of cAMP Signaling
8-Br-cAMP functions as a potent activator of the primary downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) .
The Canonical PKA Signaling Pathway
The activation of PKA is the most well-characterized mechanism of action for 8-Br-cAMP. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of 8-Br-cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular responses.
The Epac Signaling Pathway
In addition to PKA, 8-Br-cAMP also activates Epac proteins (Epac1 and Epac2), which function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of 8-Br-cAMP, Epac undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins then engage a variety of downstream effectors, influencing processes such as cell adhesion, junctional integrity, and secretion.
The dual activation of both PKA and Epac pathways by 8-Br-cAMP underscores its complex and multifaceted effects on cellular physiology. The ultimate biological outcome of 8-Br-cAMP treatment is therefore highly cell-type and context-dependent.
Biological Applications and Experimental Protocols
8-Br-cAMP is a versatile tool with a broad range of applications in cell biology research, primarily centered around its ability to induce cell differentiation, inhibit proliferation, and trigger apoptosis.
Induction of Cellular Differentiation
A primary application of 8-Br-cAMP is in directed differentiation protocols for various stem and progenitor cell types.
This protocol details the use of 8-Br-cAMP to induce osteoblastic differentiation in the pre-osteoblastic cell line MC3T3-E1.[1]
Materials:
-
MC3T3-E1 cells
-
Alpha minimal essential medium (α-MEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin (Growth Medium)
-
8-Bromoadenosine-3',5'-cyclic monophosphate, sodium salt (8-Br-cAMP)
-
Phosphate-buffered saline (PBS)
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Alkaline Phosphatase (ALP) activity assay kit
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1% Triton X-100 lysis buffer
Procedure:
-
Cell Seeding: Plate MC3T3-E1 cells in a multi-well plate at a desired density in Growth Medium.
-
Treatment Initiation: After 24 hours, replace the medium with fresh Growth Medium containing 100 µM 8-Br-cAMP. For continuous treatment, replace the medium with fresh 8-Br-cAMP-containing medium every 3-4 days.[1]
-
Incubation: Culture the cells for the desired period (e.g., 7 days) to assess differentiation markers.
-
Harvesting for ALP Assay:
-
Wash the cells 3-4 times with PBS.
-
Lyse the cells with 1% Triton X-100 at room temperature for 5 minutes.[1]
-
-
ALP Activity Measurement:
-
Add the ALP substrate solution to the cell lysate.
-
Incubate at 37°C for 1-2 hours.[1]
-
Measure the absorbance at 405 nm using a microplate reader. An increase in ALP activity is indicative of osteoblastic differentiation.
-
Synthesis and Purification
While 8-Br-cAMP is commercially available from numerous suppliers, an understanding of its synthesis and purification can be valuable for specialized applications.
Synthesis: A common laboratory synthesis involves the direct bromination of adenosine-3',5'-cyclic monophosphate. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) . A C18 column is commonly employed with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate). The fractions containing the purified 8-Br-cAMP are collected, pooled, and lyophilized to obtain the final product as a powder. The purity is then confirmed by analytical HPLC and mass spectrometry.
Conclusion
8-Bromoadenosine-3',5'-cyclic monophosphate, sodium salt, is a powerful and versatile research tool. Its cell-permeability and resistance to enzymatic degradation make it a superior alternative to native cAMP for studying the myriad of cellular processes regulated by this critical second messenger. By activating both PKA and Epac signaling pathways, 8-Br-cAMP provides a means to investigate the complex downstream consequences of elevated intracellular cAMP. The protocols and data presented in this guide offer a solid foundation for the successful application of 8-Br-cAMP in your research, from inducing cellular differentiation to probing the mechanisms of apoptosis in cancer. As with any potent biological effector, careful dose-response studies and appropriate controls are paramount to ensure the validity and reproducibility of your findings.
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Lo, K. W. H., Ashe, K. M., & Laurencin, C. T. (2014). One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation. Tissue Engineering Part A, 20(1-2), 245–256. [Link]
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